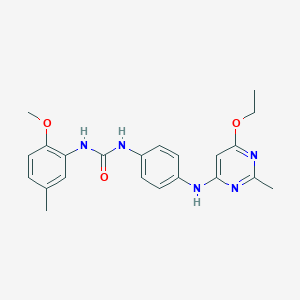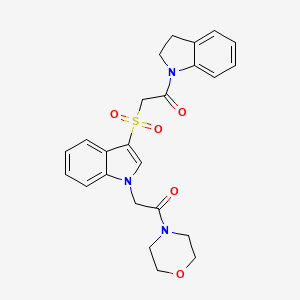![molecular formula C22H26N2O5S2 B2684916 ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 308293-03-0](/img/structure/B2684916.png)
ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a complex organic compound. It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The compound has a molecular formula of C24H30N2O5S2 and a molecular weight of 490.63.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis . The synthesis involved refluxing chloroacetamide derivatives with arylamines .Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific reactions for this compound would depend on the reaction conditions and reagents used.Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
Piperidines are essential building blocks in drug discovery. Their derivatives play a crucial role in designing pharmaceuticals. Researchers have explored various synthetic methods to create substituted piperidines, including cyclization, hydrogenation, cycloaddition, and multicomponent reactions . The compound could serve as a scaffold for developing novel drugs targeting specific diseases.
Anticancer Agents
Piperidine-containing compounds have shown promise as anticancer agents. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives exhibited dual inhibition against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Further exploration of this compound’s structural modifications may lead to potent anticancer therapies.
Antiviral Activity
Recent studies have highlighted the antiviral potential of piperidine-based molecules. Isatin–oxadiazole hybrids, some containing piperidine moieties, demonstrated enhanced activity against SARS-CoV-2 . Investigating the antiviral properties of our compound could be valuable in the fight against viral infections.
Natural Product Synthesis
Piperidine alkaloids occur naturally in various plant families. Piperine, an N-acylpiperidine found in Piperaceae plants, exhibits powerful antioxidant properties . Understanding the synthesis of piperidine derivatives can aid in accessing natural products with potential health benefits.
Organocatalysis and Green Chemistry
Efficient synthetic methods for piperidines are essential. Researchers have developed organophotocatalyzed strategies for one-step access to diverse substituted 2-piperidinones from readily available ammonium salts . Our compound could contribute to greener and more sustainable synthetic routes.
Direcciones Futuras
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on exploring the biological activities of this compound and its potential applications in medicine.
Propiedades
IUPAC Name |
ethyl 2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S2/c1-2-29-22(26)19-17-7-6-8-18(17)30-21(19)23-20(25)15-9-11-16(12-10-15)31(27,28)24-13-4-3-5-14-24/h9-12H,2-8,13-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMENWENCOXPDOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2684837.png)
![(2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone](/img/structure/B2684838.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2684842.png)

![N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B2684844.png)




![4-(2-chlorobenzyl)-1-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

